1-Boc-4-(3-Nitrobenzyl)piperazine
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Description
The compound 1-Boc-4-(3-Nitrobenzyl)piperazine is a derivative of piperazine featuring a tert-butoxycarbonyl (Boc) protective group and a 3-nitrobenzyl substituent. Piperazine derivatives are of significant interest in pharmaceutical chemistry due to their versatility as intermediates in the synthesis of various therapeutic agents.
Synthesis Analysis
The synthesis of piperazine derivatives can be complex, involving multiple steps such as alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine involves these steps and achieves a total yield of 48.2% . Similarly, the synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines, which are structurally related to 1-Boc-4-(3-Nitrobenzyl)piperazine, involves cyclization reactions and subsequent deprotection and reduction steps .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be elucidated using various spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structure of 1-(2,3-dichlorophenyl)piperazine was confirmed by IR and 1H-NMR . Additionally, the crystal structures of related compounds, such as 1,4-bis(4-nitrosophenyl)piperazine, have been reported, providing insights into the conformation of the piperazine ring and the coordination of substituents .
Chemical Reactions Analysis
Piperazine derivatives can participate in a variety of chemical reactions, forming complexes with metals or undergoing further functionalization. The reaction of 1,4-bis(4-nitrosophenyl)piperazine with metal centers such as rhodium(III) and iridium(III) leads to the formation of dinuclear complexes, showcasing the ligand's ability to bridge between metal centers . These reactions are characterized by spectroscopic methods and crystallography, revealing the coordination environment and geometry of the resulting complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, including 1-Boc-4-(3-Nitrobenzyl)piperazine, can be studied through spectroscopic and computational methods. Spectroscopic investigations such as FT-IR, FT-Raman, UV, and NMR provide detailed information about the vibrational modes, electronic structure, and chemical shifts of the compound . Computational methods like density functional theory (DFT) calculations help predict molecular geometries, vibrational frequencies, and other properties such as charge distribution, molecular electrostatic potential, and non-linear optical properties . These studies are essential for understanding the behavior of the compound in various environments and its potential applications in materials science and pharmaceuticals.
Scientific Research Applications
Synthesis and Chemical Properties
Bifunctional Tetraaza Macrocycles Synthesis : 1-Boc-4-(3-Nitrobenzyl)piperazine plays a role in synthesizing bifunctional tetraaza macrocycles, useful in chelating agents (McMurry, Brechbiel, Kumar, & Gansow, 1992).
Development of Piperazine Libraries : This compound is integral in synthesizing piperazine-containing biaryl libraries via microwave-mediated Suzuki–Miyaura cross-couplings (Spencer, Baltus, Press, Harrington, & Clegg, 2011).
Quinazolinone Derivatives Creation : It aids in synthesizing 6-nitro-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one, a building block for potent fibrinogen receptor antagonists (Kornylov, Krysko, Krysko, Sambursky, & Andronati, 2017).
Pharmacological and Biological Applications
Anticholinesterase Activities : 1-Boc-4-(3-Nitrobenzyl)piperazine derivatives have been studied for potential anticholinesterase activities, indicating its application in developing therapeutic agents (Kaya, Özkay, Temel, & Kaplancıklı, 2016).
Antiviral and Anticancer Activity : Derivatives of this compound have been evaluated for antiviral and anticancer activities, showcasing its potential in medicinal chemistry (Kornii, Shablykin, Shablykina, & Brovarets, 2021).
Asymmetric Lithiation–Trapping : The compound is used in asymmetric lithiation–trapping methods to create enantiopure α-substituted piperazines, important for pharmaceutical syntheses (Snieckus & Jiao, 2016).
DNA Binding Studies : Its derivatives have been studied for DNA binding, indicating its use in bioorganic chemistry and drug design (Suresh, Venkatesh, Naveen, Mahipal, Madhavi, & Parthasarathy, 2020).
properties
IUPAC Name |
tert-butyl 4-[(3-nitrophenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-9-7-17(8-10-18)12-13-5-4-6-14(11-13)19(21)22/h4-6,11H,7-10,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTWAJBOXCYPAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383744 |
Source
|
Record name | tert-Butyl 4-[(3-nitrophenyl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-(3-Nitrobenzyl)piperazine | |
CAS RN |
203047-33-0 |
Source
|
Record name | tert-Butyl 4-[(3-nitrophenyl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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